N-(4-carbamoylphenyl)-4-chlorobenzamide
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Overview
Description
N-(4-carbamoylphenyl)-4-chlorobenzamide is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety. Its unique structure imparts specific chemical properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-chlorobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . The intermediate product, N-(4-carbamoylphenyl)-4-nitrobenzamide, is then reduced to form the final compound .
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. The process involves the use of safer and more efficient reagents and solvents. For example, the use of dichloromethane as a solvent and triethylamine as a base can enhance the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-4-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzamide group.
Reduction Reactions: The nitro group in the intermediate product can be reduced to form the final compound.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different derivatives.
Common Reagents and Conditions
Triethylamine (TEA): Used as a base in the synthesis process.
Dichloromethane (DCM): Used as a solvent to enhance the reaction efficiency.
Reducing Agents: Such as hydrogen gas or metal catalysts, used to reduce the nitro group to an amine.
Major Products Formed
The major product formed from these reactions is this compound, with potential derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-carbamoylphenyl)-4-chlorobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the synthesis of Pigment Yellow 181.
Para-aminobenzoic acid (PABA): A structurally related compound with various biological and industrial applications.
Uniqueness
N-(4-carbamoylphenyl)-4-chlorobenzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a carbamoyl group and a chlorobenzamide moiety makes it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C14H11ClN2O2 |
---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
4-[(4-chlorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
InChI Key |
YGXBWLRHTXPWCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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